

Application Notes and Protocols for Ethanone Derivatives as MCR-1 Inhibitors

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Compound of Interest

Compound Name: ethanone

Cat. No.: B097240

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These application notes provide a comprehensive overview of the use of **ethanone** derivatives as inhibitors of the Mobile Colistin Resistance (MCR-1) enzyme, a significant threat in the landscape of antibiotic resistance. The provided protocols offer detailed methodologies for the synthesis, screening, and evaluation of these compounds to aid in the development of novel therapeutics to combat colistin-resistant Gram-negative bacteria.

Introduction to MCR-1 and Ethanone Derivatives

The emergence of the plasmid-mediated *mcr-1* gene has compromised the efficacy of colistin, a last-resort antibiotic for treating multidrug-resistant (MDR) Gram-negative infections.[1][2] The MCR-1 enzyme is a phosphoethanolamine (PEA) transferase that modifies lipid A, the anchor of lipopolysaccharide (LPS) in the bacterial outer membrane. This modification reduces the net negative charge of the bacterial surface, thereby decreasing its affinity for the positively charged colistin and conferring resistance.[3]

Recent research has identified 1-phenyl-2-(phenylamino) **ethanone** derivatives as a promising class of MCR-1 inhibitors.[1][2][3] These small molecules have been shown to restore the susceptibility of *mcr-1*-positive bacteria to colistin, offering a potential avenue for combination therapy to treat otherwise untreatable infections.

Data Presentation

The following tables summarize the quantitative data on the efficacy of representative 1-phenyl-2-(phenylamino) **ethanone** derivatives in potentiating colistin activity against an E. coli strain expressing MCR-1.

Table 1: Synergistic Activity of **Ethanone** Derivatives with Colistin against MCR-1-producing E. coli

Compound ID	Concentration of Ethanone Derivative (μM)	Colistin Concentration (μg/mL)	Growth Inhibition of E. coli BL21(DE3) expressing mcr-1	Reference
3	100	2	Complete	[2]
6g	< 100	2	Complete	[2]
6h	< 100	2	Complete	[2]
6i	< 100	2	Complete	[2]
6n	< 100	2	Complete	[2]
6p	25	2	Complete	[1][2]
6q	25	2	Complete	[1][2]
6r	< 100	2	Complete	[2]

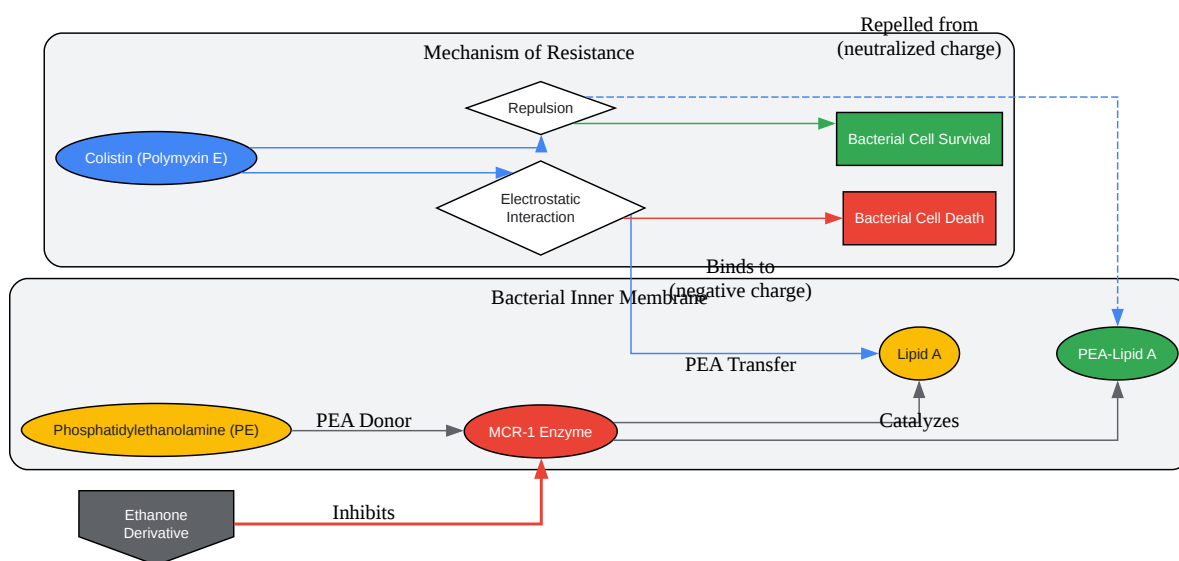
Note: The MIC of colistin alone for the E. coli BL21(DE3) expressing mcr-1 was reported to be 8 μg/mL. The objective of the screen was to identify compounds that could restore susceptibility to 2 μg/mL of colistin.[2]

Table 2: Enzymatic Inhibition of MCR-1 by **Ethanone** Derivatives

Compound ID	Concentration	Inhibition of PEA Transfer	Reference
3	10 mM	Observed	[2]
6p	1.6 mM	Observed	[2]
6q	0.8 mM	More potent inhibition than 6p	[2]

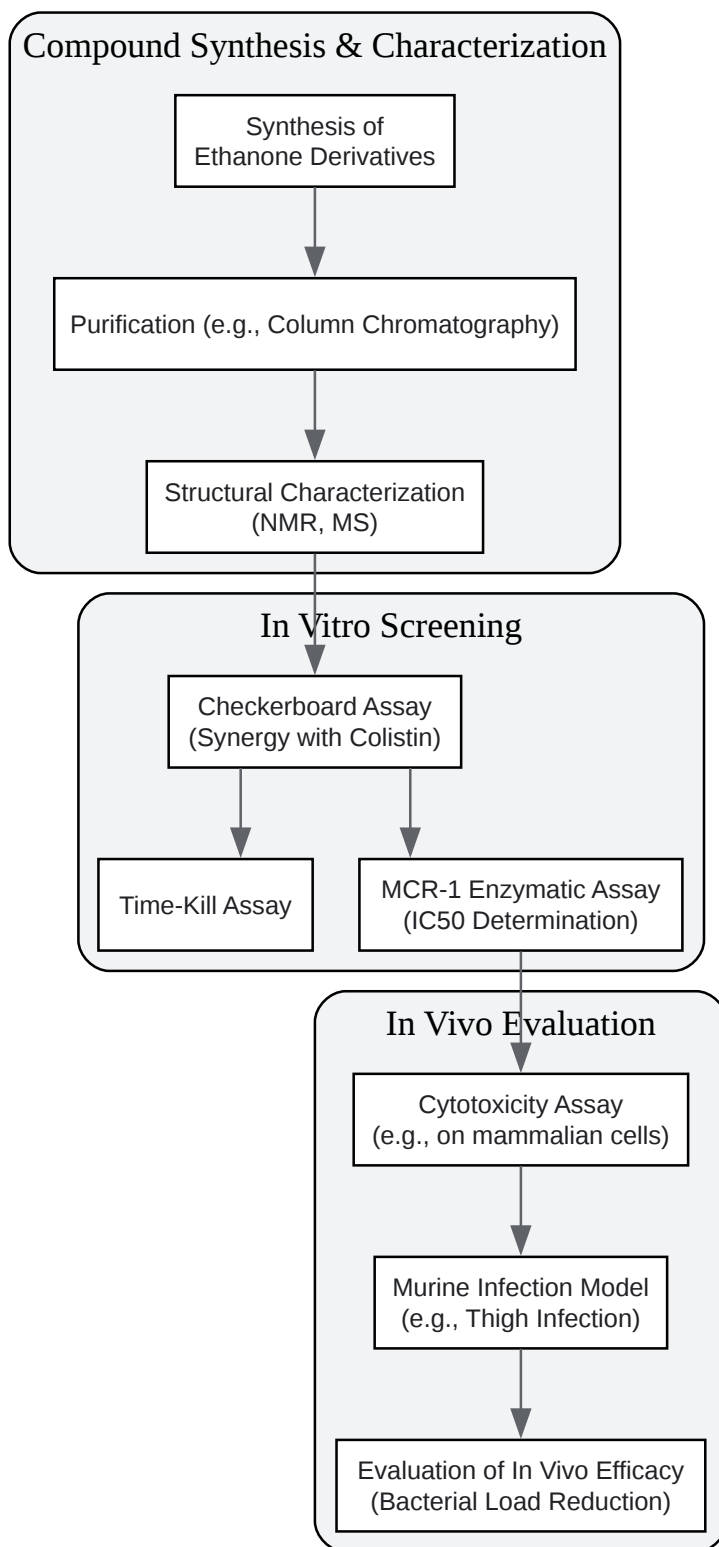
Note: The data is based on a Thin Layer Chromatography (TLC) based enzymatic assay. Specific IC₅₀ values for these compounds have not been reported in the reviewed literature. The enzymatic assay protocol provided below can be adapted to determine IC₅₀ values.

Mandatory Visualizations



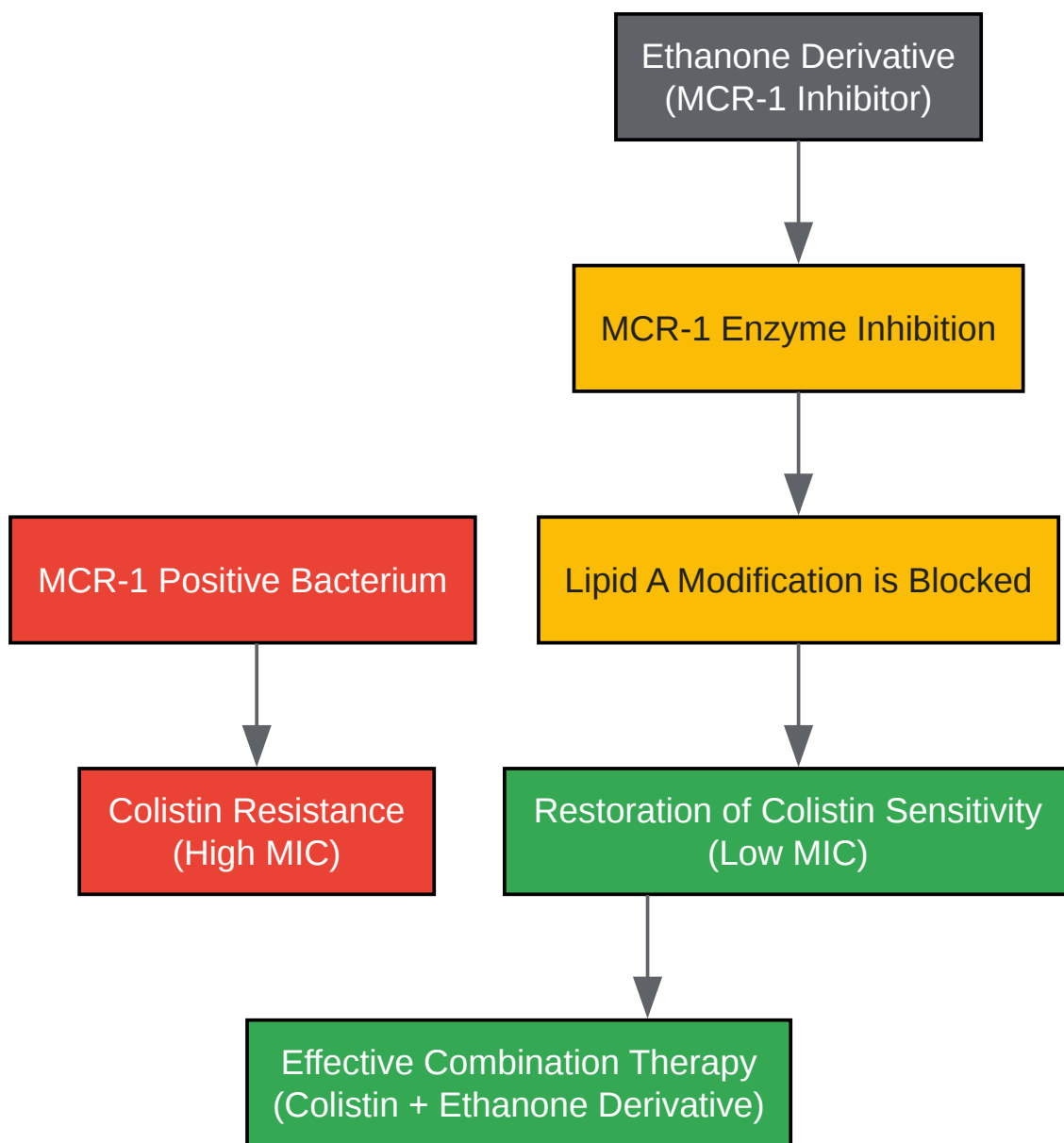
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Caption: MCR-1 signaling pathway and inhibition by **ethanone** derivatives.



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Caption: Experimental workflow for the development of MCR-1 inhibitors.



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References

- 1. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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